![molecular formula C6H5NO3 B3423926 2-(2-Nitrovinyl)furan CAS No. 32782-45-9](/img/structure/B3423926.png)
2-(2-Nitrovinyl)furan
Overview
Description
2-(2-Nitrovinyl)furan (NVF) is a 2-furylethylene derivative . It has a potential antiprotozoal property and can form solid inclusion complexes with cyclodextrine (CD) derivatives, 2-hydroxypropyl-β-cyclodextrin, and sulfobutyl ether-β-cyclodextrin .
Synthesis Analysis
The synthesis of 2-(2-Nitrovinyl)furan involves the condensation of furfural with nitromethane, conducted in sodium tertiary butoxide . The product’s characterization is carried out with 1H and 13C NMR spectrometry and thermal analysis .Molecular Structure Analysis
The molecular formula of 2-(2-Nitrovinyl)furan is C6H5NO3 . Its average mass is 139.109 Da and its monoisotopic mass is 139.026947 Da .Physical And Chemical Properties Analysis
2-(2-Nitrovinyl)furan has a density of 1.3±0.1 g/cm3, a boiling point of 222.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.0±3.0 kJ/mol, and it has a flash point of 88.5±20.4 °C . The index of refraction is 1.568, and the molar refractivity is 35.8±0.3 cm3 .Scientific Research Applications
Antimicrobial Properties
The compound 2-(2-Nitrovinyl)furan has been synthesized and tested for its antimicrobial properties . It has shown significant potency against a variety of pathogenic bacteria and molds. For instance, it inhibited the growth of Salmonella typhimurium , Cercosspora cucurbitarum , Fusarium solani , and Candida albicans at 100%, Pseudomonas aeruginosa and Staphylococcus aureus at 96%, and Escherichia coli at 80% .
Antifungal Agent
The compound has been found to be a potent antifungal agent . It has been used in the synthesis of various chemicals that have shown significant antifungal properties.
Synthesis of Specialized Chemical Products
Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl)furan .
Potent Anti-microbial Agent
The nitrovinyl functional group in 2-(2-Nitrovinyl)furan has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains .
Synthesis of Bisimines
The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . These compounds are good antimicrobial agents .
Potential Dye for Wool and Cotton Fabrics
The compound 1,3-bis[(E)-furan-2-yl)methylene]thiourea, which is synthesized from furfural, is a potential dye for wool and cotton fabrics with different hues .
Synthesis of Chalcone
The reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one . This chalcone has been confirmed as a good antifungal agent and wood-protector against termite attack .
Urease Inhibitors
The compound 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one have been found to be the most active urease inhibitors . They have IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM respectively, in comparison with the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) .
Safety and Hazards
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878874 | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
699-18-3, 32782-45-9 | |
Record name | Furan, 2-(2-nitrovinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Nitrovinyl)furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Nitroethenyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 699-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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